Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
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Overview
Description
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the acetoxy group can be introduced through an esterification reaction.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Nitrosation: The nitroso group can be introduced through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Urea formation: Finally, the urea moiety can be formed by reacting the intermediate with isocyanates or through the condensation of amines with carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alcohols, amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- depends on its interaction with molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetoxy group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
Urea derivatives: Compounds like and share structural similarities.
Nitroso compounds: Compounds like and .
Uniqueness
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetoxy group, fluoroethyl group, and nitroso group in a single molecule is relatively rare and contributes to its potential versatility in various applications.
Properties
CAS No. |
33024-40-7 |
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Molecular Formula |
C11H18FN3O4 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
[4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexyl] acetate |
InChI |
InChI=1S/C11H18FN3O4/c1-8(16)19-10-4-2-9(3-5-10)13-11(17)15(14-18)7-6-12/h9-10H,2-7H2,1H3,(H,13,17) |
InChI Key |
FWQRRJUOMMCBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
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